molecular formula C23H18BrNO4 B6605530 5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid CAS No. 2243513-18-8

5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid

Cat. No. B6605530
CAS RN: 2243513-18-8
M. Wt: 452.3 g/mol
InChI Key: PZXVGZUCEBYXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid (5-Br-FMAB) is a synthetic molecule composed of two aromatic rings and an amide group. It has been used in various research applications, such as in the study of enzyme inhibition and protein-ligand interactions. Due to its unique structure, 5-Br-FMAB has been found to have a range of biochemical and physiological effects, as well as advantages and limitations in laboratory experiments.

Scientific Research Applications

5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, such as cytochrome P450 enzymes and proteases. It has also been used to study the binding of proteins to ligands, and to investigate the structure and function of proteins. 5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid has also been used to study the structure and function of DNA and RNA.

Mechanism of Action

5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid is believed to act by binding to the active site of enzymes, which prevents them from catalyzing the reaction. It is also believed to bind to the active sites of proteins and DNA, which prevents them from functioning properly.
Biochemical and Physiological Effects
5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450 enzymes, proteases, and DNA and RNA polymerases. It has also been found to inhibit the binding of proteins to ligands, and to disrupt the structure and function of proteins. In addition, 5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and has a low potential for side effects. However, it has several limitations. It is not very soluble in water, and it is relatively expensive.

Future Directions

5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid has potential applications in drug discovery and development. It can be used to study the inhibition of enzymes, the binding of proteins to ligands, and the structure and function of proteins, DNA, and RNA. In addition, it can be used to study the anti-inflammatory and anti-cancer effects of drugs. Furthermore, 5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid can be used to develop novel therapeutic agents, as well as to improve existing therapeutic agents. Finally, 5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid can be used to study the mechanism of action of various drugs.

Synthesis Methods

5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid can be synthesized by a two-step process. The first step involves the reaction of 5-bromo-2-methylbenzoic acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base, such as pyridine. This reaction yields the desired product, 5-bromo-3-((9H-fluoren-9-yl)methoxycarbonyl)amino)-2-methylbenzoic acid. The second step involves the hydrolysis of the amide group to yield the final product, 5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid.

properties

IUPAC Name

5-bromo-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO4/c1-13-19(22(26)27)10-14(24)11-21(13)25-23(28)29-12-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-11,20H,12H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXVGZUCEBYXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid

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